molecular formula C8H3ClF5NO3 B3077328 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene CAS No. 104678-89-9

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B3077328
CAS No.: 104678-89-9
M. Wt: 291.56 g/mol
InChI Key: SNRZXQDPLDRRLI-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three key substituents:

  • Position 1: A chloro(difluoro)methoxy (–OCF2Cl) group, combining halogen and fluorinated alkoxy functionalities.
  • Position 4: A nitro (–NO2) group, a strong electron-withdrawing substituent.
  • Position 2: A trifluoromethyl (–CF3) group, another electron-withdrawing moiety.

This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-6-2-1-4(15(16)17)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZXQDPLDRRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186523
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104678-89-9
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104678-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene can be achieved through various methods. A common synthetic route involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the target compound . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the desired product yield.

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding oxides.

Common reagents used in these reactions include thionyl chloride for chlorination, nitric acid for nitration, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs due to its unique chemical properties and reactivity.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes[3][3].

Comparison with Similar Compounds

NMR Spectroscopy :

  • 19F NMR : reports δ = -70.0 and -98.0 ppm for –CF2 and –CF3 groups . The target compound’s –OCF2Cl group would show distinct shifts due to chlorine’s electronegativity.
  • 1H NMR : Aromatic protons in analogs (e.g., δ 7.79 ppm in ) are deshielded by electron-withdrawing groups, a trend expected to persist in the target compound.
2.3. Hammett Substituent Constants and Reactivity

Using ’s Hammett parameters :

  • Nitro (–NO2): σ_meta = 0.71 (strong electron withdrawal).
  • Trifluoromethyl (–CF3) : σ_para = 0.54.
  • Chloro (–Cl) : σ_para = 0.23.
  • –OCF2Cl : Estimated σ > 0.5 due to combined inductive effects of Cl and F.

These values suggest the target compound is highly electron-deficient, favoring electrophilic substitution at meta positions (if activated) or nucleophilic aromatic substitution under harsh conditions.

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Weight Key Applications Hammett σ (Relevant Positions)
Target Compound 1-OCF2Cl, 4-NO2, 2-CF3 ~292.5 g/mol* Research chemical OCF2Cl: ~0.6 (estimated)
1-Chloro-2-nitro-4-(trifluoromethyl)benzene 1-Cl, 2-NO2, 4-CF3 255.56 g/mol Agrochemical intermediates NO2: 0.71; CF3: 0.54
Oxyfluorfen 1-(3-ethoxy-4-NO2-phenoxy), 2-Cl, 4-CF3 361.7 g/mol Herbicide Phenoxy: σ ~0.3 (para)
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-OCF3 275.45 g/mol Cross-coupling intermediates OCF3: 0.35 (para)

*Calculated based on C8H3ClF5NO3.

Biological Activity

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 104678-89-9, is a complex chemical compound characterized by a benzene ring substituted with various functional groups, including chloro, difluoromethoxy, nitro, and trifluoromethyl. Its molecular formula is C8H3ClF5NO4. The unique arrangement of these substituents contributes to its significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Molecular Structure

The compound features a benzene ring that is substituted with:

  • Chloro group : Enhances electrophilic substitution reactions.
  • Difluoromethoxy group : Increases lipophilicity and alters electronic properties.
  • Nitro group : Acts as a strong electron-withdrawing group, enhancing reactivity.
  • Trifluoromethyl group : Provides additional electron-withdrawing characteristics.

Synthesis and Preparation

The synthesis of this compound can be achieved through several methods:

  • Reaction of 1,1-Difluoromethoxybenzene with Thionyl Chloride : This step introduces the chloro group.
  • Nitration : The introduction of the nitro group is performed using nitrating agents like nitric acid.

These methods are optimized in industrial settings to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, allowing it to participate in biochemical pathways that may affect enzyme activity and cellular processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown moderate activity against various cancer cell lines with IC50 values ranging from 0.48 µM to 15.63 µM, indicating their potential as therapeutic agents:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.48Induces apoptosis
Compound BHCT-116 (Colon Cancer)2.84Cell cycle arrest at G1 phase
Compound CU-937 (Leukemia)15.63Increases p53 expression

These findings suggest that the compound's structure allows for interactions that can lead to cell death in cancerous cells through apoptotic pathways.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various derivatives against a panel of cancer cell lines including MCF-7 and HCT-116.
    • Results indicated that modifications to the substituents significantly impacted biological activity, with some derivatives exhibiting greater potency than established chemotherapeutics like doxorubicin.
  • Flow Cytometry Analysis :
    • Flow cytometry assays demonstrated that certain derivatives triggered apoptosis in MCF-7 cells in a dose-dependent manner, suggesting their potential for further development as anticancer agents.
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong interactions between the compound's aromatic rings and target proteins involved in cancer progression, supporting its role as a potential inhibitor in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene?

  • Methodology :

  • Nucleophilic aromatic substitution is a primary method. Use precursors like 4-nitro-2-(trifluoromethyl)phenol with chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMSO at 60–80°C) .
  • Electrophilic nitration : Introduce the nitro group early in the synthesis to avoid competing side reactions from the electron-withdrawing trifluoromethyl and chloro(difluoro)methoxy groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating high-purity product .

Q. How do the electron-withdrawing groups (NO₂, CF₃, ClF₂O) influence reactivity in substitution and reduction reactions?

  • Mechanistic Insights :

  • Nitro group : Directs electrophilic substitution to the meta position and stabilizes intermediates via resonance. Reduces to NH₂ under H₂/Pd-C in ethanol .
  • Trifluoromethyl group : Enhances ring electron deficiency, accelerating nucleophilic substitutions but complicating electrophilic additions. Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Chloro(difluoro)methoxy group : Provides steric hindrance and polarizability, affecting regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Recommended Methods :

  • ¹⁹F NMR : Identifies fluorine environments (e.g., ClF₂O at δ ~-40 ppm; CF₃ at δ ~-60 ppm) .
  • IR Spectroscopy : Confirms nitro group (asymmetric NO₂ stretch ~1520 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~314.97) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data for nucleophilic aromatic substitutions?

  • Contradiction Analysis :

  • Electronic vs. Steric Effects : Conflicting reports may arise from solvent polarity (e.g., DMSO vs. THF) or nucleophile strength (e.g., KF vs. NaN₃). Perform Hammett studies to quantify substituent electronic contributions .
  • Competitive Pathways : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways (e.g., para-substitution favored by CF₃’s electron withdrawal) .

Q. What computational strategies are suitable for predicting biological activity via QSAR modeling?

  • Methodological Framework :

  • Descriptor Selection : Include Hammett σ constants (for NO₂, CF₃) and logP (hydrophobicity) to model bioactivity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The trifluoromethyl group often enhances binding via hydrophobic interactions .
  • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., antimicrobial activity against E. coli or S. aureus) .

Q. How can competing side reactions during nitro group reduction be mitigated?

  • Optimization Strategies :

  • Catalyst Selection : Use Pd/C with H₂ at 30 psi in ethanol to minimize over-reduction or dehalogenation .
  • Temperature Control : Maintain 25–30°C to prevent cleavage of the chloro(difluoro)methoxy group .
  • Monitoring : Employ TLC (Rf shift from 0.5 to 0.2 in hexane/ethyl acetate 3:1) to track reduction progress .

Comparative Substituent Effects on Reactivity and Bioactivity

Compound Key Substituents Reactivity Bioactivity
Target CompoundClF₂O, NO₂, CF₃High electrophilic substitutionPotential antimicrobial activity
1-[ClF₂O]-4-nitrobenzeneClF₂O, NO₂Faster nitrationLower binding affinity
2-Fluoro-4-nitrobenzeneF, NO₂Limited steric hindranceWeak enzyme inhibition

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene

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